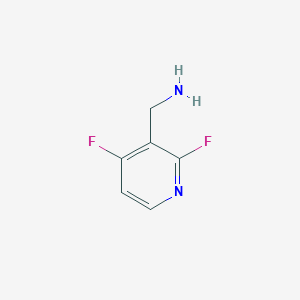(2,4-Difluoro-3-pyridyl)methanamine
CAS No.:
Cat. No.: VC17337356
Molecular Formula: C6H6F2N2
Molecular Weight: 144.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H6F2N2 |
|---|---|
| Molecular Weight | 144.12 g/mol |
| IUPAC Name | (2,4-difluoropyridin-3-yl)methanamine |
| Standard InChI | InChI=1S/C6H6F2N2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H,3,9H2 |
| Standard InChI Key | RYOXOBGWYZZBCI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C(=C1F)CN)F |
Introduction
Chemical Identity and Structural Properties
(2,4-Difluoro-3-pyridyl)methanamine belongs to the class of aromatic amines, distinguished by its pyridine core substituted with fluorine atoms and an amine-containing side chain. The compound’s IUPAC name, 2,4-difluoro-3-(aminomethyl)pyridine, reflects its substitution pattern. Key structural and physicochemical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₆F₂N₂ | |
| Molecular Weight | 144.12 g/mol | |
| CAS Registry Number | 1824158-80-6 | |
| Purity (Typical) | ≥98% | |
| Boiling Point | Not reported | - |
| Density | Not reported | - |
The fluorine atoms at the 2- and 4-positions introduce electron-withdrawing effects, which influence the compound’s reactivity and stability. The amine group at the 3-position provides a nucleophilic site for further functionalization, making it valuable in multi-step syntheses .
Synthesis and Manufacturing
Industrial-scale synthesis of (2,4-Difluoro-3-pyridyl)methanamine typically involves halogenation and amination steps. While detailed protocols are proprietary, general approaches for analogous pyridine derivatives provide insight:
-
Halogenation of Pyridine Precursors:
Fluorination of pyridine derivatives often employs hydrogen fluoride or fluorinating agents like Selectfluor®. For example, 3-aminomethylpyridine may undergo directed ortho-metallation followed by fluorination to introduce fluorine atoms at specific positions. -
Reductive Amination:
The methanamine side chain can be introduced via reductive amination of a carbonyl precursor. For instance, reacting 2,4-difluoropyridine-3-carbaldehyde with ammonia under hydrogenation conditions yields the target amine . -
Salt Formation:
To enhance stability, the free base is often converted to hydrochloride salts, as seen in related compounds like (2,6-Difluoro-3-pyridyl)methanamine hydrochloride.
Manufacturers like Aromsyn emphasize custom synthesis capabilities, offering scales from grams to kilograms with rigorous quality control, including batch-specific Certificates of Analysis (COA) .
These classifications align with trends observed in fluorinated aromatic amines, where fluorine’s electronegativity enhances compound reactivity and interaction with biological systems .
Applications in Research and Industry
Pharmaceutical Intermediates
(2,4-Difluoro-3-pyridyl)methanamine serves as a key intermediate in drug discovery. Its pyridine core is prevalent in kinase inhibitors and antiviral agents. For example, pyridopyrimidine derivatives—synthesized from similar building blocks—exhibit antitumor and anti-inflammatory activities . The compound’s fluorine atoms improve metabolic stability and binding affinity to target proteins, a critical feature in developing orally bioavailable drugs .
Materials Science
In materials chemistry, fluorinated pyridines contribute to the synthesis of liquid crystals and conductive polymers. The electron-withdrawing fluorine atoms modulate electronic properties, enabling applications in organic light-emitting diodes (OLEDs) and photovoltaic cells .
Agrochemicals
The compound’s bioactivity extends to agrochemicals, where it may act as a precursor for herbicides and pesticides. Fluorinated pyridines are valued for their ability to resist environmental degradation, ensuring prolonged efficacy.
Research Findings and Innovations
Recent studies highlight the compound’s role in synthesizing pyrido[2,3-d]pyrimidines, a class of heterocycles with demonstrated anticancer properties . For instance, coupling (2,4-Difluoro-3-pyridyl)methanamine with substituted pyrimidines yields hybrid molecules that inhibit tyrosine kinases involved in cancer proliferation .
Ongoing research explores its utility in radiopharmaceuticals, where fluorine-18 isotopes could enable positron emission tomography (PET) imaging agents .
Future Directions and Challenges
-
Medicinal Chemistry Optimization:
Structural modifications to enhance selectivity and reduce off-target effects in drug candidates. -
Green Synthesis Methods:
Developing catalytic, solvent-free routes to minimize environmental impact. -
Expanding Material Applications:
Investigating fluorinated pyridines in advanced polymers and nanomaterials.
Challenges include addressing the compound’s hygroscopicity and improving synthetic yields for large-scale production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume